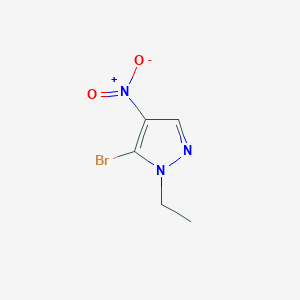![molecular formula C21H26N4O3 B10908589 methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1018051-53-0](/img/structure/B10908589.png)
methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Übersicht
Beschreibung
Methyl-1-[2-(Cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridin-4-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der Pyrazolo[3,4-b]pyridine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Pyrazolo[3,4-b]pyridin-Kern, Cyclopropylgruppen und einen Cyclopentylamino-Substituenten umfasst.
Herstellungsmethoden
Die Synthese von Methyl-1-[2-(Cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridin-4-carboxylat umfasst mehrere Schritte, beginnend mit leicht zugänglichen Ausgangsmaterialien. Häufige Reaktionsbedingungen umfassen die Verwendung organischer Lösungsmittel, Katalysatoren und Reagenzien wie Cyclopentylamin und Cyclopropylbromid . Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Skalierbarkeit zu verbessern.
Vorbereitungsmethoden
The synthesis of methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of organic solvents, catalysts, and reagents such as cyclopentylamine and cyclopropyl bromide . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Analyse Chemischer Reaktionen
Methyl-1-[2-(Cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridin-4-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Cyclopentylaminogruppe unter geeigneten Bedingungen durch andere Nukleophile ersetzt werden kann. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Säuren, Basen und Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Methyl-1-[2-(Cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridin-4-carboxylat hat verschiedene wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Die Verbindung wird wegen ihrer einzigartigen Struktur und biologischen Aktivität auf ihr Potenzial als Therapeutikum untersucht.
Organische Synthese: Die Verbindung dient als wertvolles Zwischenprodukt bei der Synthese anderer komplexer Moleküle, wodurch sie für die Entwicklung neuer Arzneimittel und Agrochemikalien nützlich ist.
Biologische Forschung: Forscher untersuchen die Wechselwirkungen der Verbindung mit biologischen Zielstrukturen, um ihren Wirkmechanismus und potenzielle therapeutische Vorteile zu verstehen.
Industrielle Anwendungen: Die einzigartigen Eigenschaften der Verbindung machen sie für den Einsatz in verschiedenen industriellen Prozessen geeignet, einschließlich der Entwicklung neuer Materialien und chemischer Produkte.
Wirkmechanismus
Der Wirkmechanismus von Methyl-1-[2-(Cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridin-4-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen im Körper. Es wird angenommen, dass die Verbindung ihre Wirkungen durch Bindung an und Modulation der Aktivität bestimmter Enzyme oder Rezeptoren ausübt. Diese Wechselwirkung kann zu Veränderungen in zellulären Signalwegen führen, die letztendlich zu den therapeutischen Wirkungen der Verbindung führen . Die genauen molekularen Zielstrukturen und Wege, die beteiligt sind, können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wissenschaftliche Forschungsanwendungen
Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of other complex molecules, making it useful in the development of new pharmaceuticals and agrochemicals.
Biological Research: Researchers investigate the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: The compound’s unique properties make it suitable for use in various industrial processes, including the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s therapeutic effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methyl-1-[2-(Cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridin-4-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Methyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridin-3-carboxylat: Diese Verbindung teilt einen ähnlichen Pyridinkern, unterscheidet sich jedoch in ihren Substituenten und der Gesamtstruktur.
Methyl-5-imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridin-3-carboxylat: Eine weitere Verbindung mit einem Pyridinkern, jedoch mit unterschiedlichen funktionellen Gruppen und biologischen Aktivitäten. Die Einzigartigkeit von Methyl-1-[2-(Cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridin-4-carboxylat liegt in seiner spezifischen Kombination von Substituenten, die ihm einzigartige chemische und biologische Eigenschaften verleihen.
Eigenschaften
IUPAC Name |
methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-28-21(27)15-10-16(12-6-7-12)23-20-18(15)19(13-8-9-13)24-25(20)11-17(26)22-14-4-2-3-5-14/h10,12-14H,2-9,11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOUFIWSTXJESS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2CC(=O)NC3CCCC3)C4CC4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601113109 | |
| Record name | Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601113109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018051-53-0 | |
| Record name | Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018051-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601113109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10908508.png)
![3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B10908516.png)

![(5Z)-3-(4-chlorophenyl)-6-hydroxy-5-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]methylidene}pyrimidine-2,4(3H,5H)-dione](/img/structure/B10908538.png)
![ethyl (2-{(E)-[2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B10908544.png)


![Methyl 2-(1-(2,2-difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate](/img/structure/B10908569.png)
![2-(2,5-Dichlorophenoxy)-1-{[(pyridin-3-ylmethylidene)amino]oxy}propan-1-one](/img/structure/B10908572.png)
![3-[({(2E)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}carbonothioyl)amino]benzoic acid](/img/structure/B10908596.png)
![2-methoxy-6-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B10908602.png)

![ethyl (4-bromo-2-{(E)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B10908608.png)
![ethyl 2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10908609.png)
